Product packaging for 1-(4-tert-butylphenyl)-4-nitro-1H-indazole(Cat. No.:CAS No. 1203661-96-4)

1-(4-tert-butylphenyl)-4-nitro-1H-indazole

Cat. No.: B2412103
CAS No.: 1203661-96-4
M. Wt: 295.342
InChI Key: RSFBKSXQDXMJGF-UHFFFAOYSA-N
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Description

1-(4-tert-Butylphenyl)-4-nitro-1H-indazole is a synthetic indazole derivative intended for research and development purposes. Indazole scaffolds are of significant interest in medicinal chemistry and pharmaceutical research, with documented activities in various biological targets . The structure combines a nitro-indazole core, a common feature in building blocks for more complex molecules, with a 4-tert-butylphenyl group which can influence the compound's lipophilicity and receptor binding properties . This compound is provided as a high-purity material to ensure reliable and reproducible results in laboratory settings. It is designed for use in areas such as synthetic chemistry method development, as a precursor for further chemical synthesis, and in biological screening for potential pharmacological activity. Researchers should consult the current scientific literature for specific applications and handling procedures. This product is strictly for research purposes and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H17N3O2 B2412103 1-(4-tert-butylphenyl)-4-nitro-1H-indazole CAS No. 1203661-96-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-tert-butylphenyl)-4-nitroindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-17(2,3)12-7-9-13(10-8-12)19-15-5-4-6-16(20(21)22)14(15)11-18-19/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFBKSXQDXMJGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2C3=C(C=N2)C(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Chemical Transformations of 1 4 Tert Butylphenyl 4 Nitro 1h Indazole

Electrophilic Aromatic Substitution Reactions on the Indazole Ring

Electrophilic Aromatic Substitution (SEAr) is a fundamental reaction class for aromatic compounds. libretexts.org In the case of 1-(4-tert-butylphenyl)-4-nitro-1H-indazole, the reaction's feasibility and regioselectivity are dictated by the electronic properties of the existing substituents. The indazole ring itself is a bicyclic heteroaromatic system.

The primary factors influencing electrophilic attack are:

The Nitro Group (-NO₂): Located at the C-4 position on the benzene (B151609) portion of the indazole, the nitro group is a powerful deactivating group due to its strong electron-withdrawing nature (both by induction and resonance). Deactivating groups slow down the rate of electrophilic substitution. lumenlearning.com They typically direct incoming electrophiles to the meta position. However, in the fused ring system of indazole, the directing effects are more complex.

The Indazole Ring System: The pyrazole (B372694) part of the indazole is generally considered electron-rich, while the benzene part is influenced by its fusion to the pyrazole. Electrophilic attack on the pyrazole ring is possible, but in this N-1 substituted case, the C-3 position is the most likely site. For the benzene ring, substitution is heavily deactivated by the C-4 nitro group.

Considering these factors, electrophilic attack on the benzene ring of the indazole nucleus is highly disfavored due to the deactivating effect of the nitro group. Any potential SEAr reaction would likely occur at positions ortho or meta to the nitro group (C-5 or C-7). However, the deactivation is substantial. For instance, the nitration of benzene is significantly retarded when a nitro group is present. lumenlearning.com

Alternatively, substitution could occur on the more electron-rich pyrazole ring, specifically at the C-3 position. chim.it However, the most probable site for electrophilic attack would be the electron-rich 4-tert-butylphenyl ring, which is activated by the tert-butyl group (an ortho-, para-director). Nitration, for example, would likely occur on this phenyl ring rather than the deactivated nitro-indazole core. masterorganicchemistry.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

ReactionElectrophilePredicted Major ProductRationale
NitrationNO₂⁺Substitution on the 4-tert-butylphenyl ringThe nitro-indazole ring is strongly deactivated. The tert-butylphenyl ring is activated.
HalogenationBr⁺, Cl⁺Substitution on the 4-tert-butylphenyl ringThe nitro-indazole ring is strongly deactivated. The tert-butylphenyl ring is activated.
SulfonationSO₃Substitution on the 4-tert-butylphenyl ringThe nitro-indazole ring is strongly deactivated. The tert-butylphenyl ring is activated.

Nucleophilic Aromatic Substitution Reactions of Substituted Indazoles

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for electron-poor aromatic and heteroaromatic systems. numberanalytics.com The presence of a strong electron-withdrawing group, such as the nitro group at the C-4 position, makes the indazole ring of this compound susceptible to nucleophilic attack.

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The rate of reaction is enhanced by:

The presence of strong electron-withdrawing groups (like -NO₂) ortho or para to the leaving group.

A good leaving group (e.g., halides).

A strong nucleophile.

In this compound, the nitro group activates the ring. If a suitable leaving group (e.g., a halogen) were present at the C-5 or C-7 positions, it could be readily displaced by nucleophiles. More interestingly, under certain conditions, the nitro group itself can act as a leaving group in SNAr reactions, although this is less common than halide displacement. rsc.orgnih.gov The reaction of 5-nitroisoxazoles with various nucleophiles, for example, proceeds via substitution of the nitro group. rsc.org

Strong nucleophiles like alkoxides (RO⁻), amines (R₂NH), or thiolates (RS⁻) could potentially attack the carbon atom bearing the nitro group (C-4), leading to its displacement. The stability of the intermediate Meisenheimer complex, which is enhanced by the delocalization of the negative charge onto the nitro group, is crucial for this transformation.

Reduction and Oxidation Pathways of the Nitro Group

The nitro group is a versatile functional group that can undergo various reduction and oxidation transformations.

Reduction Pathways

The reduction of the nitro group on the indazole ring is a highly feasible and synthetically useful transformation. Aromatic nitro compounds can be reduced to several different oxidation states depending on the reagents and reaction conditions used.

Reduction to Amino Group (-NH₂): This is the most common transformation. The resulting 1-(4-tert-butylphenyl)-4-amino-1H-indazole is a valuable intermediate for further functionalization.

Partial Reduction to Hydroxylamine (-NHOH) or Nitroso (-NO) derivatives: Under milder conditions, the reduction can be stopped at intermediate stages.

Reductive Coupling to Azo (-N=N-) or Azoxy (-N=N(O)-) compounds: These reactions typically occur under specific reducing conditions, often in alkaline media.

Table 2: Common Reduction Methods for Aromatic Nitro Groups

Reagent/ConditionsTypical Product
H₂, Pd/C or PtO₂ (Catalytic Hydrogenation)Amine (-NH₂)
Fe, Sn, or Zn in acidic medium (e.g., HCl)Amine (-NH₂)
Sodium Dithionite (Na₂S₂O₄)Amine (-NH₂)
Zinc dust and NH₄ClHydroxylamine (-NHOH)
Sodium Borohydride (NaBH₄) with a catalyst (e.g., Pd/C)Amine (-NH₂)

Oxidation Pathways

The nitrogen atom in the nitro group is already in a high oxidation state (+3). Therefore, further oxidation of the nitro group itself is not a common reaction. However, the molecule could undergo oxidative degradation under harsh conditions, potentially affecting the indazole or the tert-butylphenyl rings. For example, strong oxidizing agents can lead to the degradation of the aromatic systems. mdpi.com

Heterocyclic Ring-Opening and Rearrangement Reactions

The indazole ring is generally stable, but under specific conditions, it can undergo ring-opening or rearrangement reactions. The presence of an electron-withdrawing nitro group can influence these transformations.

Studies on 1-arylindazole-3-carboxylic acids have shown that decarboxylation in boiling quinoline (B57606) can lead to heterocyclic ring fission, especially when the 1-aryl substituent carries an electron-withdrawing group like a nitro group. researchgate.net This suggests that under thermal stress, the pyrazole ring of this compound could potentially cleave.

Another type of rearrangement has been observed in 1-arylindazolium salts, which form N-heterocyclic carbenes upon deprotonation. These intermediates can spontaneously rearrange through a process of ring cleavage and re-closure to form substituted 9-aminoacridines. rsc.org While this specific reaction requires the formation of an indazolium salt at N-2 and C-3, it highlights the potential for complex skeletal rearrangements within the indazole framework.

Studies on the Stability and Degradation Pathways

The stability of this compound is influenced by its chemical environment (pH, temperature, presence of oxidants or reductants) and exposure to light.

Thermal Stability: Nitroaromatic compounds can be thermally sensitive. nih.gov While the indazole ring itself is relatively stable, high temperatures could potentially lead to degradation, possibly initiated by the nitro group or leading to the ring-fission reactions mentioned previously. researchgate.net

Chemical Stability: The compound is expected to be stable under neutral conditions. However, strong acidic or basic conditions might promote hydrolysis or other degradation reactions. Electron-withdrawing nitro substituents can increase the sensitivity of related compounds to hydrolysis. acs.org

Photochemical Stability: Many nitroaromatic compounds are photochemically active and can degrade upon exposure to UV light. Photochemical degradation pathways can involve the elimination of the nitro group as HONO or NO₂. mdpi.com

Biodegradation: Nitroaromatic compounds are often resistant to biodegradation due to the electron-withdrawing nature of the nitro group, which makes them resistant to oxidative degradation by microorganisms. nih.govnih.gov However, some bacteria have evolved pathways to reduce the nitro group, initiating the degradation process. nih.govresearchgate.net

Tautomerism and Isomerization Processes in Indazole Systems

Tautomerism is a key feature of the parent indazole ring system, which can exist in two annular tautomeric forms: the 1H-indazole and the 2H-indazole. researchgate.net The 1H-tautomer is generally the more thermodynamically stable form. researchgate.net

In the specific case of this compound, the substitution at the N-1 position precludes this typical annular tautomerism, as there is no mobile proton on the pyrazole ring nitrogen. The structure is fixed as a 1H-indazole derivative.

However, other isomerization processes could be considered:

Positional Isomerism: Synthesis of N-substituted indazoles often yields a mixture of N-1 and N-2 isomers. nih.gov Therefore, the corresponding N-2 isomer, 2-(4-tert-butylphenyl)-4-nitro-2H-indazole, is a potential isomer of the title compound. Separation of these isomers can be achieved by methods like recrystallization or chromatography. google.com

Regioisomeric Isomerization: Under certain thermodynamic conditions, it is sometimes possible for an N-2 substituted indazole to isomerize to the more stable N-1 regioisomer. nih.gov This typically requires conditions that allow for the cleavage and reformation of the N-substituent bond.

Cis-Trans Isomerization: While not applicable to the parent molecule, if it were to form metal complexes, for example, through coordination at N-2, cis-trans isomerization of the resulting complex could be possible. acs.org

Theoretical and Computational Chemistry of 1 4 Tert Butylphenyl 4 Nitro 1h Indazole and Analogues

Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory

A complete electronic structure analysis of 1-(4-tert-butylphenyl)-4-nitro-1H-indazole would necessitate quantum mechanical calculations, such as Density Functional Theory (DFT), to determine the energies and distributions of its molecular orbitals. Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. For analogous nitroaromatic compounds, the HOMO is typically localized on the aromatic ring system, while the LUMO is often centered on the nitro group, indicating its electron-accepting nature. A data table summarizing the HOMO energy, LUMO energy, and the HOMO-LUMO gap for this compound would be a cornerstone of this analysis, but such data is not currently available.

Quantum Chemical Calculations of Reactivity Descriptors

Building upon the electronic structure, a variety of global and local reactivity descriptors could be calculated to predict the chemical behavior of this compound. These descriptors, derived from conceptual DFT, include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). Such calculations would quantify its tendency to donate or accept electrons in chemical reactions. For instance, the presence of the nitro group is expected to impart a significant electrophilic character to the molecule. Local reactivity descriptors, such as Fukui functions, would further pinpoint the specific atomic sites most susceptible to nucleophilic or electrophilic attack. The absence of specific computational studies means that a data table of these calculated reactivity descriptors for the title compound cannot be compiled.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are key to its interactions with biological macromolecules. A thorough conformational analysis would involve mapping the potential energy surface as a function of the torsion angles between the phenyl and indazole rings. This would reveal the most stable, low-energy conformations of the molecule. Molecular dynamics (MD) simulations could then be employed to study the dynamic behavior of these conformations in various environments, such as in aqueous solution or within a lipid bilayer, providing insights into its structural stability and flexibility over time. At present, there are no published reports detailing the preferred conformations or the dynamic behavior of this specific indazole derivative.

Molecular Docking and Ligand-Receptor Interaction Modeling

Given the established role of indazole derivatives as inhibitors of various protein kinases and other biological targets, molecular docking studies would be instrumental in exploring the potential protein-ligand interactions of this compound. Such studies would predict the binding affinity and the specific binding pose of the molecule within the active site of a target protein. This would involve identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the stability of the complex. While general docking studies have been performed on other indazole analogues, specific docking results, including binding energy scores and detailed interaction maps for this compound with any particular receptor, are not documented in the scientific literature.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Indazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity. For indazole derivatives, QSAR studies have been employed to identify the key molecular features that govern their inhibitory potency against various targets. nih.gov A QSAR study incorporating this compound would require a dataset of structurally related compounds with measured biological activities. The model would then use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) to predict the activity of new compounds. While QSAR methodologies are well-established for the indazole class, a specific QSAR model that includes and provides predictive data for this compound has not been developed.

Prediction of Reaction Pathways and Transition States

Computational chemistry can be a powerful tool for elucidating the mechanisms of chemical reactions. For the synthesis of this compound, quantum chemical calculations could be used to model the reaction pathways, identify the transition state structures, and calculate the activation energies for different synthetic routes. This would provide a deeper understanding of the reaction mechanism and could help in optimizing the reaction conditions for improved yield and purity. However, to date, no computational studies predicting the reaction pathways or transition states for the synthesis of this specific molecule have been published.

Role as a Privileged Scaffold in Medicinal Chemistry Research

The indazole ring is considered a bioisostere of indole, meaning it has similar physical and chemical properties that can elicit comparable biological responses. This characteristic, combined with its rigid structure and ability to participate in various non-covalent interactions, has cemented its status as a privileged scaffold in drug discovery. nih.govresearchgate.net Indazole-containing compounds are found in numerous therapeutic agents and molecules in clinical trials, demonstrating a vast range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and anti-HIV properties. nih.govrsc.orgdntb.gov.uanih.gov The success of approved drugs like Pazopanib, a multi-kinase inhibitor for treating renal cell carcinoma, underscores the therapeutic potential of the indazole core. nih.govnih.gov

Design Principles for Indazole-Based Chemical Libraries

The creation of chemical libraries—large collections of related compounds—is a fundamental strategy in high-throughput screening and drug discovery. For indazole-based libraries, the design is guided by principles aimed at systematically exploring the chemical space around the core scaffold to identify potent and selective drug candidates.

Key design strategies include:

Structure-Based Drug Design: This approach utilizes the three-dimensional structure of a biological target (e.g., an enzyme or receptor) to design molecules that fit precisely into its binding site. For indazoles, this involves modifying substituents at various positions (N1, C3, C5, etc.) to optimize interactions with the target. mdpi.com

Fragment-Based Drug Design: Small molecular fragments that bind weakly to the target are identified and then grown or linked together to create more potent leads. The 1H-indazole-3-amine structure, for instance, has been identified as an effective "hinge-binding" fragment for interacting with protein kinases. mdpi.comnih.gov

Molecular Hybridization: This strategy involves combining the structural features of two or more known bioactive molecules into a single hybrid compound. Indazole scaffolds are frequently hybridized with other pharmacologically relevant moieties to create novel derivatives with potentially enhanced or dual activities. mdpi.com

Bioisosterism: As a bioisostere of purines and other heterocycles, the indazole nucleus can be substituted into known drug scaffolds to modulate properties like potency, selectivity, and pharmacokinetics. nih.govnih.gov

By applying these principles, researchers can generate diverse libraries of indazole derivatives, systematically altering peripheral functional groups to fine-tune their biological activity.

Structure-Activity Relationship (SAR) Studies: Methodological Frameworks

Structure-Activity Relationship (SAR) studies are essential for optimizing a lead compound into a drug candidate. The methodological framework for indazole derivatives involves synthesizing a series of analogs and evaluating how systematic changes in their chemical structure affect their biological activity. nih.govnih.gov

The process typically involves:

Identification of a Hit Compound: An initial compound with desired biological activity is identified through screening.

Systematic Structural Modification: Chemists synthesize new derivatives by modifying specific parts of the hit molecule. For an indazole scaffold, this includes:

Varying the substituent at the N1 position.

Introducing different functional groups at the C3 position.

Altering substituents on the fused benzene (B151609) ring (positions 4, 5, 6, and 7).

Biological Evaluation: Each new analog is tested in biological assays to measure its potency (e.g., IC50 or EC50 values), selectivity against other targets, and other relevant pharmacological properties. nih.govmdpi.com

Data Analysis: The results are analyzed to establish a relationship between specific structural features and biological activity. For example, it might be found that a hydroxyl group at a certain position is critical for activity, while a bulky substituent at another position diminishes it. nih.gov

These studies provide a clear understanding of the pharmacophore—the essential arrangement of functional groups required for biological activity—and guide the rational design of more effective therapeutic agents. dundee.ac.uk

Table 1: Illustrative SAR Findings for Indazole Derivatives as Kinase Inhibitors
Scaffold PositionModificationObserved Impact on ActivityReference Example
N1Substitution with a benzyl groupOften enhances potency by occupying a hydrophobic pocket.YC-1 (Lificiguat) nih.gov
C3Addition of a 1H-indazole-3-amine moietyActs as an effective hinge-binding fragment for kinases.Linifanib mdpi.com
C5Introduction of an amide groupCan form crucial hydrogen bonds with the target protein.ERK1/2 Inhibitors nih.gov
Benzene RingSubstitution with electron-withdrawing groupsCan modulate electronic properties and improve cell permeability.FGFR Inhibitors nih.gov

Utilization as a Synthetic Intermediate for Complex Molecular Architectures

Beyond its role as a core scaffold, the indazole ring, particularly when functionalized with reactive groups like a nitro moiety, serves as a valuable synthetic intermediate for building more complex molecules. nih.gov The nitro group in compounds such as this compound is exceptionally versatile. It can be readily reduced to an amino group (-NH2), which then serves as a chemical handle for a wide array of subsequent reactions.

This amino-indazole intermediate can undergo:

Amide bond formation: Reaction with carboxylic acids or acyl chlorides to attach new side chains.

Sulfonamide formation: Reaction with sulfonyl chlorides.

Urea formation: Reaction with isocyanates.

Diazotization: Conversion to a diazonium salt, which can be replaced by various other functional groups (e.g., halogens, hydroxyl, cyano).

A prominent example of a nitroindazole serving as a key intermediate is in the synthesis of the anticancer drug Pazopanib. The synthesis involves 2,3-dimethyl-6-nitro-2H-indazole, where the nitro group is later reduced to an amine to enable coupling with another heterocyclic component, ultimately forming the final drug structure. google.comvnu.edu.vn This highlights how the nitro-functionalized indazole is not just a component but a critical building block in the construction of complex, high-value molecular architectures.

Potential in Material Science and Supramolecular Chemistry

The applications of indazole derivatives extend beyond the realm of medicine into material science, where their rigid, planar, and aromatic nature can be harnessed to create materials with unique optical and electronic properties. researchgate.net

Applications in Organic Electronic Materials (e.g., OLEDs, OPVs)

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) are technologies built upon thin films of organic semiconductor materials. The performance of these devices depends heavily on the electronic properties and solid-state packing of the molecules used. Nitrogen-containing heterocycles are widely explored for these applications due to their inherent charge-transport capabilities. nih.govjmaterenvironsci.com

Indazole compounds have been identified as promising candidates for use in OLEDs. researchgate.net Their rigid structure provides thermal stability, while their aromatic system allows for the tuning of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. By selecting appropriate substituents, indazole derivatives can be engineered to function as:

Emissive materials: Emitting light of specific colors (e.g., blue) in OLED displays.

Host materials: Forming a matrix for dopant emitters in phosphorescent OLEDs.

Charge-transport materials: Facilitating the movement of electrons or holes within the device stack. solarischem.com

The principles are similar for OPVs, where indazole-based molecules could function as either electron-donor or electron-acceptor materials in the active layer that absorbs light and generates charge.

Role in Liquid Crystals and Polymers

The development of advanced polymers and liquid crystals often relies on the incorporation of rigid, anisotropic (rod-shaped or disk-shaped) molecular units known as mesogens. These units encourage the material to self-assemble into ordered phases with unique properties.

The indazole scaffold, with its elongated and planar geometry, possesses the essential characteristics of a mesogenic core. By attaching flexible alkyl chains to the indazole ring, it is possible to design novel thermotropic liquid crystals that exhibit ordered phases (e.g., nematic or smectic) upon changes in temperature. mdpi.com Related nitrogen-containing heterocycles, such as imidazoles, have already been successfully used to create liquid crystalline materials. nih.govresearchgate.net

Furthermore, indazole units can be incorporated into polymer chains, either as part of the main backbone or as side-chains. This can impart liquid crystalline properties to the polymer (Liquid Crystal Polymers, LCPs), combining the processability of polymers with the self-organizing behavior of liquid crystals. mdpi.com Such materials are valuable for applications requiring high thermal stability, chemical resistance, and specific directional properties, such as in high-strength fibers or films for electronic components.

Future Directions and Emerging Research Avenues for Indazole Derivatives, Including 1 4 Tert Butylphenyl 4 Nitro 1h Indazole

Exploration of Novel and Sustainable Synthetic Pathways

A significant focus of future research is the development of novel and sustainable methods for synthesizing indazole derivatives. Traditional synthetic routes can sometimes be inefficient or environmentally harmful. researchgate.net Consequently, the chemical community is increasingly prioritizing green chemistry approaches. This includes catalyst-free reactions conducted in water, which offers a sustainable alternative to organic solvents. nih.gov

One promising and sustainable approach is the use of biocatalysis. rug.nlchemrxiv.org Researchers are exploring enzyme-triggered reactions, such as those using nitroreductases, to form the indazole ring under mild, aqueous conditions. rug.nlchemrxiv.org This method involves the conversion of 2-nitrobenzylamine derivatives into reactive intermediates that spontaneously cyclize to form indazoles. rug.nl Such enzymatic routes represent a significant step towards more environmentally friendly production of these important compounds. rug.nlchemrxiv.org Furthermore, developing one-pot synthesis protocols and utilizing novel catalysts, like nano copper oxide, are also areas of active investigation to improve efficiency and yield. researchgate.net The exploration of metal-free reaction conditions and the use of readily available starting materials are key trends shaping the future of indazole synthesis. organic-chemistry.org

Advanced Mechanistic Investigations via Spectroscopy and Computational Methods

A deeper understanding of the reaction mechanisms governing the synthesis and reactivity of indazole derivatives is crucial for optimizing existing methods and discovering new transformations. Future research will increasingly rely on a synergistic combination of advanced spectroscopic techniques and computational calculations.

Nuclear Magnetic Resonance (NMR) spectroscopy, including multinuclear approaches (¹H, ¹³C, ¹⁵N), is a powerful tool for characterizing reaction intermediates and final products, providing clear evidence for isomeric structures. nih.gov When combined with crystallographic data, a comprehensive picture of the molecular structure can be established. nih.gov

Computational methods, particularly Density Functional Theory (DFT), are becoming indispensable for elucidating reaction pathways. nih.govnih.gov GIAO (Gauge-Invariant Atomic Orbital) calculations of NMR absolute shieldings can provide a strong theoretical basis for experimental observations. nih.gov By modeling transition states and reaction intermediates, DFT calculations can help rationalize regioselectivity, understand thermodynamic stability differences between tautomers (1H- vs. 2H-indazoles), and predict the feasibility of proposed mechanisms. nih.govnih.gov Such detailed mechanistic insights are essential for the rational design of more efficient and selective synthetic strategies.

Expansion of Computational Modeling Studies for Deeper Insights

Computational modeling is a rapidly expanding field that offers profound insights into the structure-activity relationships (SARs) of indazole derivatives. Molecular docking, molecular dynamics (MD) simulations, and DFT are key computational tools being used to predict how these molecules interact with biological targets. nih.govbiotech-asia.orgresearchgate.netscispace.com

Molecular docking studies, for instance, are used to assess the binding affinity of indazole derivatives to specific protein targets, such as kinases, which are often implicated in cancer. nih.govbiotech-asia.org These simulations can predict binding energies and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site. nih.govbiotech-asia.orgresearchgate.net

DFT analysis helps in understanding the electronic properties of the molecules, such as the HOMO-LUMO energy gap, which can be correlated with their reactivity and stability. nih.gov Molecular Electrostatic Potential (MEP) maps derived from these calculations can visualize the electron distribution, identifying potential sites for electrophilic and nucleophilic attack. nih.gov Furthermore, MD simulations provide a dynamic view of the ligand-receptor complex, assessing its stability over time. researchgate.netscispace.com The expansion of these computational techniques will continue to accelerate the rational design of new indazole-based therapeutic agents with improved potency and selectivity.

Table 1: Application of Computational Methods in Indazole Research

Computational MethodApplicationKey Insights
Molecular Docking Predicts binding modes and affinities of ligands to protein targets. nih.govbiotech-asia.orgIdentification of potential drug candidates, understanding key binding interactions. biotech-asia.orgresearchgate.net
Density Functional Theory (DFT) Calculates electronic structure, energy gaps, and electrostatic potential. nih.govElucidation of molecular stability, reactivity, and electron distribution. nih.gov
Molecular Dynamics (MD) Simulates the movement of atoms and molecules over time. researchgate.netAssessment of the stability of ligand-protein complexes. researchgate.netscispace.com
ADMET Prediction In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity. biotech-asia.orgEarly assessment of drug-like properties and potential liabilities. biotech-asia.org

Integration with Artificial Intelligence and Machine Learning in Chemical Design

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is set to revolutionize the design and synthesis of novel indazole derivatives. mdpi.comnih.gov These technologies can analyze vast datasets to identify patterns and make predictions that are beyond human capability. astrazeneca.comspringernature.com In drug discovery, AI and ML algorithms are being employed for high-throughput virtual screening, de novo drug design, and predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.govspringernature.com

ML models, such as graph neural networks, can predict the physicochemical properties and biological activities of new molecular entities, significantly narrowing down the number of candidates for synthesis and experimental testing. astrazeneca.com This accelerates the design-make-test-analyze (DMTA) cycle. nih.gov

Discovery of Unexplored Reactivity Profiles and Chemical Transformations

While much is known about indazole chemistry, there remains significant potential to discover novel reactivity profiles and chemical transformations. Research into the functionalization of the indazole core at various positions continues to yield innovative methods. chim.it Future work will likely focus on developing highly regioselective reactions to access specific isomers that are otherwise difficult to synthesize. acs.org

The reactivity of substituted indazoles, such as nitroindazoles, presents a particularly interesting area of exploration. The nitro group is a versatile functional group that can act as a leaving group in nucleophilic aromatic substitution reactions or be reduced to an amino group, providing a handle for further derivatization. nih.gov Investigating these transformations under novel conditions, such as in aqueous media or using biocatalysts, could lead to new synthetic methodologies. nih.govrug.nl The study of highly reactive intermediates, like nitroso compounds generated in situ, also opens doors to diverse chemical pathways for creating complex heterocyclic systems. nih.gov

Potential for New Applications as Building Blocks and Probes

The versatility of the indazole scaffold ensures its continued importance as a privileged building block in medicinal chemistry and beyond. bohrium.comresearchgate.netresearchgate.net Indazole derivatives are fundamental components in the development of inhibitors for various protein kinases, which are crucial targets in oncology. nih.govnih.gov Their structural and electronic properties make them ideal for creating molecules that can fit into the ATP-binding pockets of these enzymes. biotech-asia.org

Beyond their role as therapeutic agents, indazole derivatives have potential as chemical probes to study biological processes. Their ability to interact with specific biological targets can be harnessed to design molecules that can be used to investigate cellular pathways or validate new drug targets. The inherent fluorescence of some heterocyclic systems can also be exploited for imaging applications. As synthetic methodologies become more advanced, allowing for precise control over the structure and properties of these compounds, the scope of their applications as specialized building blocks and probes will undoubtedly expand. lifechemicals.comrsc.org

Q & A

Basic: What experimental strategies are recommended for synthesizing 1-(4-tert-butylphenyl)-4-nitro-1H-indazole derivatives?

A common approach involves condensation reactions under reflux conditions. For example, analogous benzimidazole derivatives (e.g., 1-(4-tert-butylphenyl)-1H-benzimidazole) are synthesized by reacting o-phenylenediamine with substituted aldehydes in ethanol under reflux for 4–6 hours . After cooling, slow evaporation at room temperature yields crystals suitable for X-ray diffraction. Key considerations:

  • Solvent selection : Ethanol or methanol is preferred for solubility and crystallization control.
  • Stoichiometry : Excess aldehyde (e.g., 4-tert-butylbenzaldehyde) ensures complete reaction.
  • Crystallization : Slow evaporation minimizes defects and enhances crystal quality for structural analysis.

Basic: How should crystallographic data be collected and processed for this compound?

Data collection typically employs a Rigaku SCXmini diffractometer with MoKα radiation (λ = 0.71073 Å). Absorption corrections are applied using multi-scan methods (e.g., CrystalClear software) . Example parameters:

ParameterValue
Space groupP21/c (monoclinic)
Unit cell (Å)a = 6.2142, b = 21.1112, c = 17.4624
β angle (°)92.869
Reflections5239 (independent), 4315 [I > 2σ(I)]
Rint0.047
Data reduction and integration use programs like SHELXL or WinGX, which handle absorption, scaling, and merging of reflections .

Advanced: How are rotational disorders in tert-butyl groups resolved during crystallographic refinement?

Disordered tert-butyl groups (common in bulky substituents) are modeled using split positions with refined occupancy factors. For example, in 1-(4-tert-butylphenyl)-1H-benzimidazole, methyl carbons exhibit two orientations with occupancies 0.636(4) and 0.364(4) . Methodological steps:

Identify disorder : Anisotropic displacement parameters or residual electron density peaks indicate disorder.

Split refinement : Use SHELXL’s PART instruction to model partial occupancies.

Constraints : Apply geometric restraints (e.g., DFIX, SIMU) to maintain reasonable bond lengths/angles.

Validation : Check R-factors (e.g., R1 < 0.08) and residual density maps post-refinement.

Advanced: How can discrepancies in bond lengths/angles be addressed during structural analysis?

Unexpected bond parameters may arise from experimental errors (e.g., absorption, radiation damage) or intrinsic molecular strain. Strategies:

  • Cross-validate data : Compare with similar structures (e.g., C–C bonds in benzimidazole derivatives average 1.38–1.48 Å) .
  • Check for overfitting : Ensure data-to-parameter ratios > 8.8 to avoid model bias .
  • Use restraints : SHELXL’s DELU/SIMU commands stabilize refinement when data quality is limited .

Advanced: What software pipelines are optimal for solving and refining crystal structures of nitro-substituted indazoles?

A robust workflow includes:

Data processing : WinGX for integration/absorption correction .

Structure solution : SHELXD (charge flipping) or SHELXS (direct methods) for initial phase determination .

Refinement : SHELXL for anisotropic displacement parameters and disorder modeling .

Validation : PLATON or Mercury for geometry checks and Hirshfeld surface analysis.

Basic: What spectroscopic techniques complement crystallography for characterizing this compound?

  • NMR : Confirm substitution patterns (e.g., tert-butyl protons at δ ~1.3 ppm; nitro group deshields adjacent protons).
  • IR : Nitro group vibrations (asymmetric stretch ~1520 cm⁻¹, symmetric ~1350 cm⁻¹).
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 396.56 for C28H32N2 derivatives) .

Advanced: How can hydrogen-bonding networks in the crystal lattice inform material properties?

In analogous compounds, intermolecular C–H⋯N interactions form chains parallel to the a-axis, influencing packing density and thermal stability . To analyze:

Identify interactions : Use Mercury’s "Contacts" tool with donor-acceptor distance thresholds (e.g., < 3.5 Å).

Quantify geometry : Measure angles (e.g., 155–170° for linear hydrogen bonds).

Relate to properties : Stronger networks correlate with higher melting points and mechanical rigidity.

Advanced: What strategies mitigate radiation damage during X-ray data collection?

  • Low-temperature protocols : Collect data at 100 K using cryostreams to reduce decay.
  • Rapid scanning : Use ω-scans with short exposure times (e.g., 10–20 s/frame) .
  • Crystal selection : Prioritize small, robust crystals (e.g., 0.2 × 0.2 × 0.1 mm) to minimize absorption .

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